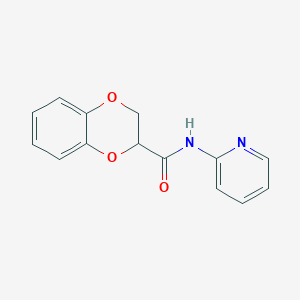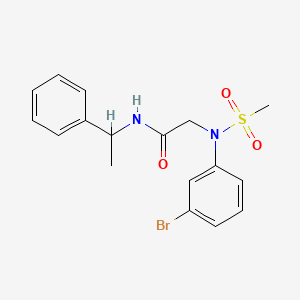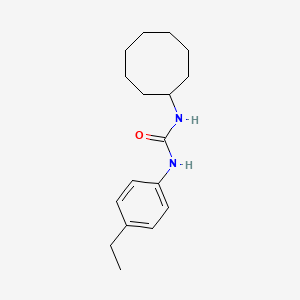![molecular formula C23H27N3S B5102378 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline, also known as TAK-659, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline selectively binds to the active site of BTK and inhibits its activity. BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and mast cells. Inhibition of BTK leads to the suppression of B cell activation, proliferation, and differentiation, and the release of inflammatory cytokines. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has also been shown to induce apoptosis in cancer cells by inhibiting the activity of BTK and downstream signaling pathways.
Biochemical and Physiological Effects:
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of immune cells. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has also been shown to reduce the production of inflammatory cytokines and suppress the immune response in autoimmune disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has several advantages for lab experiments. It is a selective inhibitor of BTK and has shown promising results in preclinical studies. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has also been shown to have good pharmacokinetic properties and can be administered orally. However, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline also has a short half-life and requires frequent dosing.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline. One of the potential applications of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline is in the treatment of B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has also shown promising results in the treatment of autoimmune disorders and inflammatory diseases. Future studies can focus on optimizing the dosing regimen and improving the pharmacokinetic properties of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline. The development of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline analogs with improved solubility and pharmacokinetic properties can also be explored.
Conclusion:
In conclusion, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline is a promising compound with potential therapeutic applications in various diseases. It selectively inhibits the activity of BTK and has shown significant biochemical and physiological effects in preclinical studies. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research can focus on optimizing the dosing regimen and improving the pharmacokinetic properties of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline, as well as exploring its potential applications in various diseases.
Métodos De Síntesis
The synthesis of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline involves the reaction of 2-chloro-4-methylquinoline with 2,5-dimethylphenylpiperazine and sodium methanethiolate. The reaction is carried out under anhydrous conditions in the presence of a catalyst such as copper iodide or palladium on carbon. The yield of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and mast cells. Inhibition of BTK leads to the suppression of immune response and inflammation, making 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
Propiedades
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3S/c1-16-5-6-17(2)22(13-16)25-9-11-26(12-10-25)23-14-18(3)20-8-7-19(27-4)15-21(20)24-23/h5-8,13-15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZPNTAKYBDBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)SC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)

![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5102388.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5102394.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5102399.png)
![3-{4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}-2,5-dimethylpyrazine](/img/structure/B5102405.png)